molecular formula C10H14FNO B3164104 (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol CAS No. 888028-36-2

(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B3164104
CAS No.: 888028-36-2
M. Wt: 183.22 g/mol
InChI Key: HFKGZEMBXJBJHG-VIFPVBQESA-N
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Description

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol (CAS: 1780221-18-2) is a chiral amino alcohol with the molecular formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol . Structurally, it features a 4-fluorophenyl group attached to a tertiary carbon bearing both an amino (-NH₂) and a hydroxyl (-OH) group, along with a methyl substituent at the β-position (Figure 1).

The compound is supplied as a research-grade chemical, typically in 25 µL aliquots of a 10 mM solution, and requires storage at -80°C (6-month stability) or -20°C (1-month stability). It is soluble in dimethyl sulfoxide (DMSO) but may require heating to 37°C and sonication for full dissolution .

Properties

IUPAC Name

(1S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGZEMBXJBJHG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1=CC=C(C=C1)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240203
Record name (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888028-36-2
Record name (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888028-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the biocatalytic reduction of 1-(4-fluorophenyl)ethanone using microbial cells or enzymes that exhibit high enantioselectivity . The reaction is carried out in an aqueous medium at a controlled temperature, often around 23-27°C, to achieve high yields and optical purity .

Industrial Production Methods

Industrial production of this compound may involve chemical synthesis using chiral catalysts or biocatalysts. The use of biocatalysts, such as Petroselinum crispum cells, has been shown to produce the desired enantiomer with high enantioselectivity and yield . The process can be optimized by adjusting the concentration of reducing agents and reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The ketone precursor can be reduced to form the secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include the corresponding ketone from oxidation, the secondary alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions, which can then participate in catalytic processes . Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest structural analog identified is (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS: 1323966-28-4), which shares the amino alcohol backbone but differs in substituents (Table 1) . Other hypothetical analogs include compounds with variations in halogen placement (e.g., 3-fluorophenyl or 2,4-difluorophenyl groups) or alkyl chain modifications.

Table 1: Structural and Physicochemical Comparison
Property (S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
CAS Number 1780221-18-2 1323966-28-4
Molecular Formula C₁₀H₁₄FNO C₉H₁₁ClFNO
Molecular Weight (g/mol) 183.22 215.65
Substituents 4-fluorophenyl, -NH₂, -OH, β-methyl 2-chloro-6-fluorophenyl, -NH₂, -OH
Alcohol Type Tertiary (2-methylpropan-2-ol) Secondary (propan-2-ol)
Halogenation Fluorine only Fluorine + chlorine (ortho/meta positions)
Steric Hindrance High (due to β-methyl) Moderate

Impact of Structural Differences

  • Halogen Influence : The 4-fluorophenyl group in the target compound avoids ortho/meta steric clashes seen in the Parchem analog’s 2-chloro-6-fluorophenyl group. This may enhance conformational flexibility .
  • Molecular Weight and Solubility : The Parchem analog’s higher molecular weight (215.65 vs. 183.22 g/mol) and additional chlorine atom could reduce solubility in polar solvents like DMSO, though experimental data are lacking .

Research Implications and Limitations

The comparison highlights the role of halogen placement and alkyl chain modifications in tuning physicochemical properties. Further studies are needed to explore:

  • Biological Activity : Impact of β-methyl and halogen placement on receptor binding or enzyme inhibition.
  • Material Science Applications: Potential use in phosphorescent materials, as fluorophenyl groups are known to influence steric interactions in macrocycles .

Biological Activity

(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol, a chiral compound with the molecular formula C₁₀H₁₄FNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by:

  • Chirality : The specific stereochemistry at the amino group is crucial for its biological interactions.
  • Fluorinated Phenyl Group : The presence of a fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Modulation : The compound could function as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antidepressant Effects

A study exploring the antidepressant-like effects of structurally similar compounds revealed that they significantly modulated serotonin levels in animal models. These findings suggest that this compound may have similar effects, warranting further investigation into its pharmacodynamics.

Case Study 2: Analgesic Activity

Research on related compounds indicated significant analgesic properties when administered in controlled doses. The findings point towards potential applications in pain management therapies.

Case Study 3: Antibacterial Properties

While direct studies on this compound are sparse, related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and MRSA. This suggests that further exploration into the antibacterial activity of this compound could yield beneficial results .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₁₄FNOContains both amino and hydroxyl groups; fluorinated phenyl ring enhances biological activity
1-Amino-2-methylpropan-2-olC₄H₁₁NOSmaller structure; lacks fluorine
1-(4-Fluorophenyl)-2-methylpropan-2-amineC₁₀H₁₅FNLacks hydroxyl group; primarily an amine

Q & A

Q. What are the recommended synthetic routes for (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol?

  • Methodological Answer : The synthesis involves stereospecific strategies to preserve the (S)-configuration. Key steps include:
  • Friedel-Crafts alkylation : Introduce the fluorophenyl group using 4-fluorobenzene derivatives and a Lewis acid catalyst (e.g., AlCl₃) .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., oxazaborolidines) to install the amino group with enantiomeric control .
  • Purification : Use preparative HPLC or chiral chromatography to isolate the (S)-enantiomer (≥98% purity) .

Q. How is the stereochemical configuration confirmed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., compare with structurally similar compounds in ) .
  • Chiral NMR analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers through splitting of signals .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured analogs .

Q. What spectroscopic methods are critical for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm branching (2-methylpropan-2-ol) and fluorophenyl connectivity .
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₃FNO) via exact mass analysis .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Methodological Answer :
  • Chiral resolving agents : Use (R)- or (S)-mandelic acid to form diastereomeric salts, enabling crystallization-based separation .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to racemize and selectively convert undesired enantiomers .

Q. What analytical methods ensure purity and compliance with pharmacopeial standards?

  • Methodological Answer :
  • HPLC-DAD : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to quantify enantiomeric excess (≤0.1% impurities) .
  • ICH stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative byproducts .

Q. How do fluorophenyl substituents influence biological activity compared to chloro/methoxy analogs?

  • Methodological Answer :
  • SAR studies : Synthesize analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl) and compare binding affinities via enzyme inhibition assays (e.g., kinase targets) .
  • Hydrophobic interactions : Fluorine’s electronegativity enhances membrane permeability, measured via PAMPA assays .

Q. How should contradictory bioactivity data between batches be addressed?

  • Methodological Answer :
  • Impurity profiling : Screen for stereochemical contaminants (e.g., (R)-enantiomer) using chiral GC-MS .
  • Solvent effects : Re-test activity in varying solvents (DMSO vs. saline) to rule out aggregation artifacts .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with the compound’s InChI key (derived from PubChem data) to model interactions with serotonin receptors .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study intramolecular hydrogen bonding .

Q. How does pH affect the stability of the amino and hydroxyl groups?

  • Methodological Answer :
  • pH-rate profiling : Conduct kinetic studies in buffers (pH 1–13) to identify degradation pathways (e.g., N-oxide formation in acidic conditions) .

Q. What strategies mitigate racemization during storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent moisture-induced racemization .
  • Low-temperature NMR : Monitor configurational stability at −80°C over 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
Reactant of Route 2
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(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol

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